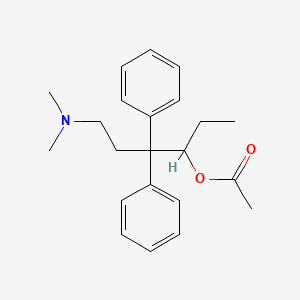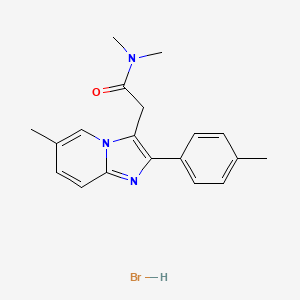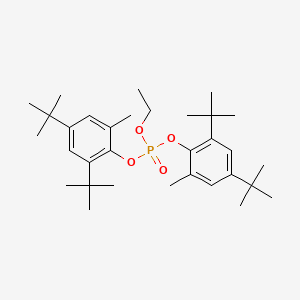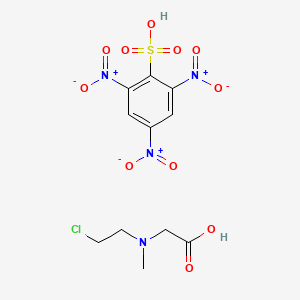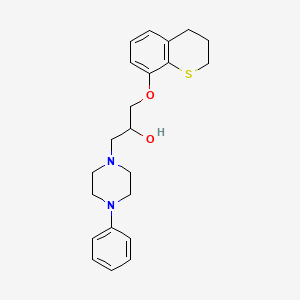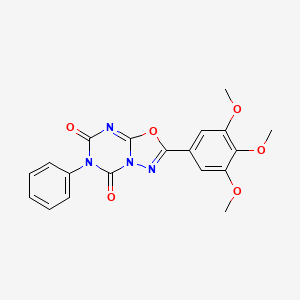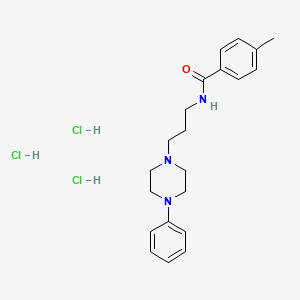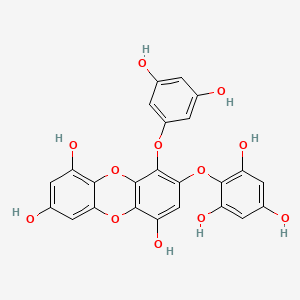
Dipotassium 4,4'-((9,10-dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(toluene-3-sulphonate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dipotassium 4,4’-((9,10-dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(toluene-3-sulphonate) is a complex organic compound with the molecular formula C28H20K2N2O8S2 and a molecular weight of 654.80 g/mol. This compound is known for its unique structure, which includes an anthraquinone core linked to two toluene-3-sulphonate groups via diimino bridges. It is primarily used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dipotassium 4,4’-((9,10-dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(toluene-3-sulphonate) typically involves the reaction of 9,10-anthraquinone with toluene-3-sulphonate under specific conditions. The process begins with the nitration of anthraquinone to form 1,4-dinitroanthraquinone, followed by reduction to 1,4-diaminoanthraquinone. This intermediate is then reacted with toluene-3-sulphonyl chloride in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process includes stringent control of reaction conditions such as temperature, pressure, and pH to ensure consistent quality. Advanced purification techniques like recrystallization and chromatography are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Dipotassium 4,4’-((9,10-dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(toluene-3-sulphonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthraquinone core to anthracene derivatives.
Substitution: The sulphonate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions typically occur under controlled conditions such as specific temperatures, solvents, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various anthraquinone and anthracene derivatives, which have significant applications in dye synthesis, pharmaceuticals, and organic electronics.
Wissenschaftliche Forschungsanwendungen
Dipotassium 4,4’-((9,10-dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(toluene-3-sulphonate) has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Studied for its anticancer properties and potential use in drug delivery systems.
Industry: Utilized in the production of organic semiconductors and photovoltaic materials.
Wirkmechanismus
The mechanism of action of Dipotassium 4,4’-((9,10-dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(toluene-3-sulphonate) involves its interaction with specific molecular targets and pathways. The compound’s anthraquinone core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the sulphonate groups enhance its solubility and facilitate its transport across cell membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
- Dipotassium 9,10-dihydro-9,10-dioxoanthracene-1,5-disulphonate
- 4,4’-((9,10-dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(N-cyclohexyl-2,4,6-trimethylbenzenesulphonamide) .
Uniqueness
Dipotassium 4,4’-((9,10-dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(toluene-3-sulphonate) is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its wide range of applications in different scientific fields make it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
83044-88-6 |
|---|---|
Molekularformel |
C28H20K2N2O8S2 |
Molekulargewicht |
654.8 g/mol |
IUPAC-Name |
dipotassium;5-methyl-2-[[4-(4-methyl-2-sulfonatoanilino)-9,10-dioxoanthracen-1-yl]amino]benzenesulfonate |
InChI |
InChI=1S/C28H22N2O8S2.2K/c1-15-7-9-19(23(13-15)39(33,34)35)29-21-11-12-22(30-20-10-8-16(2)14-24(20)40(36,37)38)26-25(21)27(31)17-5-3-4-6-18(17)28(26)32;;/h3-14,29-30H,1-2H3,(H,33,34,35)(H,36,37,38);;/q;2*+1/p-2 |
InChI-Schlüssel |
TXCQCTVLCCTERK-UHFFFAOYSA-L |
Kanonische SMILES |
CC1=CC(=C(C=C1)NC2=C3C(=C(C=C2)NC4=C(C=C(C=C4)C)S(=O)(=O)[O-])C(=O)C5=CC=CC=C5C3=O)S(=O)(=O)[O-].[K+].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





